7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS No.:
Cat. No.: VC14980921
Molecular Formula: C22H22O3
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22O3 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 7-phenylmethoxy-8-propyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
| Standard InChI | InChI=1S/C22H22O3/c1-2-7-16-12-19-17-10-6-11-18(17)22(23)25-21(19)13-20(16)24-14-15-8-4-3-5-9-15/h3-5,8-9,12-13H,2,6-7,10-11,14H2,1H3 |
| Standard InChI Key | XFMLSXGIXJZLCG-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Introduction
7-(Benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound belonging to the class of cyclopenta[c]chromenes. Its molecular formula is C19H22O3, featuring a cyclopenta framework with a benzyloxy group at the seventh position and a propyl group at the eighth position. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in targeting oxidative stress and inflammation.
Synthesis and Chemical Reactivity
The synthesis of 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic synthesis techniques. Common methods include condensation reactions and cyclization processes, which are typical for similar cyclopenta[c]chromene derivatives. The compound's chemical reactivity can be explored through various reactions, such as substitution and addition reactions, depending on the functional groups present.
Biological Activities and Potential Applications
Research indicates that compounds structurally related to 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may exhibit various biological activities, including antioxidant and anti-inflammatory effects. These properties make it a promising lead structure for developing new therapeutic agents targeting oxidative stress and inflammation.
Comparison with Related Compounds
Several compounds share structural similarities with 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. A comparison of these compounds is provided in the table below:
Research Findings and Future Directions
Interaction studies involving 7-(benzyloxy)-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may focus on understanding its mechanism of action and potential therapeutic applications. Further research is needed to fully explore its biological activities and to develop it as a therapeutic agent. The compound's unique structure suggests potential for distinct pharmacological properties compared to related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume